N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Description
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.05514934 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce biological effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, and their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility in various solvents, may influence their action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, by binding to their active sites and modulating their activity . These interactions highlight the potential of this compound as a therapeutic agent in managing inflammatory and proliferative diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . It also affects gene expression by altering the transcriptional activity of specific genes involved in inflammation and apoptosis . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to the active sites of enzymes and proteins, thereby inhibiting or activating their functions . For instance, it inhibits COX and LOX enzymes by occupying their catalytic sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and antitumor activities, without significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . It also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, resulting in altered metabolite levels and energy production . These metabolic interactions highlight the compound’s potential impact on cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, it binds to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of this compound within tissues is also affected by its affinity for specific binding proteins, which can modulate its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct the compound to specific subcellular compartments . These localization patterns are essential for its ability to modulate cellular processes, including gene expression and enzyme activity .
Properties
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-26(22,15-6-7-16-17(10-15)24-9-8-23-16)19-11-14-12-25-18(20-14)13-4-2-1-3-5-13/h1-7,10,12,19H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLDYNAXYXILOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.